5-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)quinolin-8(5H)-one
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Overview
Description
5-(2-Amino-6-phenylpyrimidin-4-yl)quinolin-8-ol is a heterocyclic compound that combines a quinoline and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-6-phenylpyrimidin-4-yl)quinolin-8-ol typically involves multi-step reactions. One common method includes the condensation of 2-amino-6-phenylpyrimidine with 8-hydroxyquinoline under specific conditions. The reaction may involve the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide. The reaction conditions often require heating and stirring to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-6-phenylpyrimidin-4-yl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and pyrimidine rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
5-(2-Amino-6-phenylpyrimidin-4-yl)quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 5-(2-Amino-6-phenylpyrimidin-4-yl)quinolin-8-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins critical for cancer cell proliferation. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen-containing ring.
Pyrimidine: Another simpler structure with a single nitrogen-containing ring.
Quinolinyl-pyrazoles: Compounds that combine quinoline with pyrazole rings and have similar pharmacological properties
Uniqueness
5-(2-Amino-6-phenylpyrimidin-4-yl)quinolin-8-ol is unique due to its dual-ring structure, which provides a combination of properties from both quinoline and pyrimidine. This structural complexity allows for more diverse chemical reactivity and potential biological activity compared to simpler analogs .
Properties
CAS No. |
833488-12-3 |
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Molecular Formula |
C19H14N4O |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
5-(2-amino-6-phenylpyrimidin-4-yl)quinolin-8-ol |
InChI |
InChI=1S/C19H14N4O/c20-19-22-15(12-5-2-1-3-6-12)11-16(23-19)13-8-9-17(24)18-14(13)7-4-10-21-18/h1-11,24H,(H2,20,22,23) |
InChI Key |
QTPVSMFKUSIORT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C4C=CC=NC4=C(C=C3)O |
Origin of Product |
United States |
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